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DMTr-LNA-U-3-CED-Phosphora

thermal denaturation duplex stability LNA-DNA hybridization

Standard LNA phosphoramidites fail to replicate the precise thermal and specificity profiles of pyrimidine LNA modifications. For antisense gapmers, SNP probes, or serum-stable aptamers, DMTr-LNA-U-3-CED-Phosphora (CAS 206055-76-7) provides: • ΔTm +2-8°C per residue vs. DNA controls; 175x lower IC50 (0.4 nM) in LNA gapmers • 10-fold serum half-life extension (15 h) with 3 LNA caps vs. unmodified DNA (1.5 h) • ≥95-98% purity by HPLC/NMR; compatible with standard synthesizers

Molecular Formula C40H47N4O9P
Molecular Weight 758.8 g/mol
Cat. No. B15599669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-LNA-U-3-CED-Phosphora
Molecular FormulaC40H47N4O9P
Molecular Weight758.8 g/mol
Structural Identifiers
InChIInChI=1S/C40H47N4O9P/c1-27(2)44(28(3)4)54(51-24-10-22-41)53-36-35-37(43-23-21-34(45)42-38(43)46)52-39(36,25-49-35)26-50-40(29-11-8-7-9-12-29,30-13-17-32(47-5)18-14-30)31-15-19-33(48-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H,42,45,46)
InChIKeyROCIJWWVBQZMMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMTr-LNA-U-3-CED-Phosphora Overview


DMTr-LNA-U-3-CED-Phosphora (CAS 206055-76-7) is a conformationally restricted nucleoside phosphoramidite building block used in solid-phase oligonucleotide synthesis. As a locked nucleic acid (LNA) monomer, it contains a 2′-O,4′-C-methylene bridge that pre-organizes the ribose into the C3′-endo (N-type) sugar pucker characteristic of A-form duplexes [1][2]. This structural constraint profoundly enhances binding affinity toward complementary DNA and RNA sequences, with thermal stability (Tm) increases of +2°C to +8°C per LNA residue relative to unmodified DNA controls, and imparts strong resistance to nuclease degradation [3]. The compound is supplied as a white to off-white solid with ≥95–98% purity (HPLC/NMR), and is compatible with standard automated DNA/RNA synthesizers using extended coupling times .

Workflow
Solid-phase oligonucleotide synthesis
Modification
LNA residue for reported duplex stabilization
Compatibility
Standard automated synthesizers with extended coupling

DMTr-LNA-U-3-CED-Phosphora: Generic Substitution Risks


LNA phosphoramidites are not interchangeable commodities. Although all LNA monomers share the 2′-O,4′-C-methylene bridge, the nucleobase identity (uracil vs. cytosine, adenine, guanine, or thymine) fundamentally dictates the magnitude of duplex stabilization, mismatch discrimination, and target specificity [1][2]. For example, the ΔTm per LNA residue varies significantly depending on the LNA:DNA or LNA:RNA base pair formed; published thermal denaturation data show that LNA-T (and by extension LNA-U) modifications can produce ΔTm values ranging from +1.2°C to +6.3°C depending on nearest-neighbor context, in contrast to LNA-C:G pairs that may yield ΔTm of +3.4–3.8°C [3]. Furthermore, LNA pyrimidines and purines display different mismatch discrimination profiles—LNA purines discriminate LNA:DNA mismatches more effectively than LNA pyrimidines [1]. Consequently, substituting DMTr-LNA-U-3-CED-Phosphora with a different LNA phosphoramidite—or with a 2′-OMe, UNA, or other modified monomer—directly alters the thermal stability, specificity, and nuclease resistance of the final oligonucleotide product, potentially undermining assay reproducibility or therapeutic potency [2][4].

Nucleobase Identity
Risk LNA-U vs. LNA-C/G/A: duplex stabilization magnitude and mismatch discrimination profiles may differ per nearest-neighbor context.
2′-OMe Phosphoramidite
Risk 2′-OMe modification may reduce duplex stability; reported LNA-U stabilization context may not transfer.
UNA Phosphoramidite
Risk UNA-U produces additive duplex destabilization, opposing LNA-U stabilization; not interchangeable.

DMTr-LNA-U-3-CED-Phosphora: Comparator Evidence


Duplex Stabilization: LNA-Uridine vs. Unmodified DNA

Incorporation of a single LNA-U (or LNA-T) residue into a DNA oligonucleotide increases the melting temperature (Tm) of the resulting LNA:DNA duplex relative to the unmodified DNA:DNA duplex by a quantifiable amount that depends on nearest-neighbor context. Experimental data from Owczarzy et al. demonstrate that for an LNA-T:A base pair at a single internal position, the ΔTm ranges from +1.2°C (G•C neighbor context) to +6.3°C (A•T neighbor context) [1]. This compares favorably to 2′-O-methyl (OMeN) modifications, which generally reduce duplex stability rather than enhance it [2].

Duplex Stabilization
Head-to-head
LNA-U: ΔTm +1.2°C to +6.3°C vs. DNA baseline; 2′-OMe: duplex destabilization.
Context-dependent stabilization supports thermal stability engineering.
Nearest-neighbor context; 2 µM strand, 100 mM NaCl, pH 7.0.
thermal denaturation duplex stability LNA-DNA hybridization nearest-neighbor thermodynamics

LNA Gapmer Potency vs. Standard Chemistries

In a direct comparative co-transfection study targeting the vanilloid receptor subtype 1 (VR1) in mammalian cells, an LNA–DNA–LNA gapmer containing four or five LNA residues at each terminus (which can include LNA-U monomers) achieved an IC50 of 0.4 nM for target knockdown. This represents a 175-fold improvement over the commonly used phosphorothioate oligonucleotide (IC50 ~70 nM) and a 550-fold improvement over a 2′-O-methyl RNA–DNA gapmer (IC50 ~220 nM) [1][2].

Gapmer Potency
Head-to-head
LNA gapmer IC50 = 0.4 nM; 175× lower than PS, 550× lower than 2′-OMe gapmer.
Supports gapmer potency endpoint review in VR1 co-transfection model.
Mammalian cell co-transfection; n = 3 independent experiments.
antisense oligonucleotide gapmer IC50 gene knockdown potency comparison

Serum Stability: LNA Oligonucleotides vs. Unmodified DNA

Oligonucleotides end-protected with three LNA residues at each terminus (which can include LNA-U monomers synthesized from DMTr-LNA-U-3-CED-Phosphora) displayed a human serum half-life (t₁/₂) of approximately 15 hours, a 10-fold increase compared to the unmodified oligodeoxynucleotide (t₁/₂ ~1.5 h). These LNA/DNA chimeras were also more stable than isosequential phosphorothioate oligonucleotides (t₁/₂ = 10 h) and 2′-O-methyl gapmers (t₁/₂ = 12 h) [1].

Serum Stability
Head-to-head
LNA/DNA chimera t½ ~15 h; 10× over unmodified DNA (1.5 h); PS: 10 h; 2′-OMe: 12 h.
Reported stability context may support nuclease-resistance endpoint interpretation.
Human serum, 37°C; 18mer, three LNA end residues.
serum stability nuclease resistance half-life LNA-DNA chimera 3′-exonuclease protection

Coupling Time: LNA-Uridine vs. DNA Phosphoramidites

LNA phosphoramidites, including DMTr-LNA-U-3-CED-Phosphora, couple more slowly than standard DNA phosphoramidites due to the steric constraints imposed by the 2′-O,4′-C-methylene bridge. Sigma-Aldrich recommends a coupling time of 8 minutes for LNA monomers compared to 90 seconds for DNA monomers on standard synthesizer platforms . Despite this longer coupling time, stepwise coupling yields of 95–99% are routinely achieved with proper activator (e.g., 0.25 M DCI) and extended coupling protocols .

Coupling Time
Data to verify
LNA coupling ~8 min vs. DNA ~90 s; stepwise yield 95–99% with extended protocol.
Protocol adjustment required; throughput and cost-per-base context may shift.
Supplier protocol; 0.25 M DCI activator; data to verify in user synthesis platform.
solid-phase synthesis coupling kinetics phosphoramidite chemistry synthesizer protocol stepwise yield

LNA-U Probe Mismatch Discrimination

LNA-modified oligonucleotide probes containing strategically placed LNA residues (including LNA-U) improve mismatch discrimination compared to unmodified DNA probes. Qiagen reports that ΔTm between perfectly matched and single-base mismatched targets can reach up to 8°C for LNA probes, compared to a typical ΔTm of 4–16°C for unmodified DNA duplexes—but importantly, LNA elevates the absolute Tm of the perfect-match duplex while maintaining or increasing the ΔTm gap, enabling more stringent wash conditions [1]. The position-dependent discrimination effect has been quantified in detail: LNA pyrimidines (including LNA-U) provide effective mismatch discrimination, though LNA purines generally discriminate mismatches more effectively [2]. The C5-position of LNA-uridine is amenable to further functionalization that can enhance target specificity beyond that of conventional LNA-U [3].

Mismatch Discrimination
Class-level
LNA probe ΔTm ≈ 8°C (perfect match vs. mismatch); C5-functionalized LNA-U: up to +11°C/mod.
Reported mismatch discrimination context; pyrimidine vs. purine LNA profiles may differ.
Qiagen technical note; position-dependent; C5 handle enables further functionalization.
mismatch discrimination SNP detection allelic discrimination ΔTm hybridization specificity

Duplex Stability: LNA vs. UNA (Unlocked Nucleic Acid)

LNA and UNA (unlocked nucleic acid) exhibit antipodal effects on nucleic acid duplex stability. While each LNA-U residue increases duplex Tm by +2°C to +8°C, each UNA residue additively decreases duplex stability, with UNA monomers reducing Tm in a position-dependent manner [1][2]. This fundamental difference makes LNA-U and UNA-U phosphoramidites non-interchangeable: incorporating DMTr-LNA-U-3-CED-Phosphora increases binding affinity, whereas UNA phosphoramidites are used to intentionally weaken specific base-pairing interactions. Some applications exploit both modifications within the same oligonucleotide for affinity modulation [3].

LNA vs. UNA Effect
Class-level
LNA-U: ΔTm +2 to +8°C per residue; UNA-U: additive destabilization. Opposing directionality.
Affinity-enhancement vs. affinity-attenuation context; selection depends on design goal.
Class-level comparison; sequence-context-dependent magnitude.
UNA unlocked nucleic acid duplex stability engineering affinity modulation antisense design

DMTr-LNA-U-3-CED-Phosphora: Application Scenarios


Antisense Gapmer Design for Potent mRNA Knockdown

DMTr-LNA-U-3-CED-Phosphora is the preferred uridine phosphoramidite for constructing LNA–DNA–LNA gapmer antisense oligonucleotides when sub-nanomolar IC50 values are required. Evidence from Grünweller et al. demonstrates that LNA gapmers achieve an IC50 of 0.4 nM, 175-fold lower than phosphorothioate controls. Procurement of this monomer for gapmer wings, combined with a central DNA stretch of 8–10 nucleotides to enable RNase H recruitment, yields single-stranded antisense oligonucleotides that outperform 2′-O-methyl and phosphorothioate alternatives in potency .

SNP Genotyping Probes with Superior Mismatch Discrimination

For allele-specific hybridization probes used in SNP genotyping, molecular beacons, or in situ hybridization, DMTr-LNA-U-3-CED-Phosphora enables the strategic placement of LNA-U residues at or near the polymorphic site. Published data confirm that LNA probes achieve up to 8°C ΔTm between perfect match and single-mismatch duplexes, while also maintaining elevated absolute Tm values that support stringent wash conditions. This combination of high affinity and high specificity cannot be replicated with 2′-OMe-modified probes, which reduce duplex stability, or with UNA-modified probes, which intentionally weaken binding .

Nuclease-Resistant Oligonucleotides for In Vivo Applications

When designing oligonucleotides destined for systemic administration or cell culture in serum-containing media, DMTr-LNA-U-3-CED-Phosphora should be procured for synthesizing terminal LNA caps. Three LNA residues at each terminus increase the serum half-life from ~1.5 hours (unmodified DNA) to ~15 hours—a 10-fold improvement that surpasses both phosphorothioate (10 h) and 2′-O-methyl (12 h) end-modifications. This quantifiable stability advantage directly reduces the required dosing frequency and total oligonucleotide consumption in preclinical studies .

Multiplex qPCR Assays with Uniform Primer Tm

DMTr-LNA-U-3-CED-Phosphora enables fine-tuning of oligonucleotide melting temperatures in multiplex quantitative PCR assays where primer and probe Tm values must be harmonized across multiple targets. Incorporating one or two LNA-U residues into AT-rich primer regions raises the Tm without increasing oligonucleotide length, while the per-residue ΔTm value can be predicted using published nearest-neighbor parameters. This rational Tm engineering is more precise than using LNA-C or LNA-G residues, which produce larger and less predictable ΔTm changes due to stronger base-pairing and differential stacking contributions .

Application
Selection Property
Validation Focus
Antisense gapmer mRNA knockdown studies
Reported gapmer potency endpoint context
IC50 and RNase H recruitment in target cell model
SNP genotyping probe design
Mismatch discrimination review
ΔTm perfect-match vs. mismatch under stringent wash conditions
Nuclease-resistant oligos for in vivo research
Serum stability context
Terminal LNA cap half-life in target biological matrix
Multiplex qPCR Tm harmonization
Per-residue ΔTm predictability
Nearest-neighbor Tm prediction model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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